molecular formula C34H66O4 B10765132 13-Pahsa

13-Pahsa

Cat. No.: B10765132
M. Wt: 538.9 g/mol
InChI Key: XCOROKUALFOQRK-UHFFFAOYSA-N
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Description

13-PAHSA (13-palmitic acid ester of hydroxystearic acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with anti-inflammatory and insulin-sensitizing properties. Structurally, this compound consists of palmitic acid (C16:0) esterified to the hydroxyl group of hydroxystearic acid at the 13th carbon position . It is synthesized in adipose tissue (WAT and BAT) and regulated by carbohydrate-responsive element-binding protein (ChREBP) and GLUT4-mediated glucose uptake, linking its production to systemic metabolic states such as fasting and insulin sensitivity .

This compound is typically quantified in combination with 12-PAHSA due to challenges in chromatographic separation, as reported in multiple studies . Its serum concentrations are in the low nanomolar range in humans and are influenced by diet, BMI, and metabolic health . For example, 12/13-PAHSA levels are reduced in obese mice and insulin-resistant humans but remain stable in vegetarians compared to omnivores .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-PAHSA involves the esterification of palmitic acid with 13-hydroxy stearic acid. This process typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 13-PAHSA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkyl halides

Scientific Research Applications

Biological Activities and Therapeutic Applications

1. Metabolic Disorders
Research indicates that 13-PAHSA plays a significant role in enhancing insulin sensitivity and glucose metabolism. Studies have shown that administration of PAHSA isomers, including 9-PAHSA and this compound, improves glucose tolerance and systemic insulin sensitivity in both aged and high-fat diet-fed mice without affecting body weight . Specifically, 9-PAHSA infusion has been linked to reduced hepatic glucose production and improved insulin signaling pathways, suggesting its potential as a therapeutic agent for type 2 diabetes .

2. Anti-inflammatory Properties
this compound exhibits notable anti-inflammatory effects. It has been shown to reduce macrophage activation induced by lipopolysaccharides, thereby enhancing the phagocytosis of zymosan particles . Furthermore, treatment with PAHSAs has been associated with decreased levels of pro-inflammatory cytokines such as IL-12, IL-1β, and TNFα in high-fat diet-fed mice . This suggests that PAHSAs could serve as novel anti-inflammatory agents in the treatment of chronic inflammatory conditions.

3. Neuroprotective Effects
Emerging evidence suggests that PAHSAs may also have neuroprotective properties. For instance, 9-PAHSA has been reported to improve cognitive function in diabetic mice, indicating its potential application in addressing diabetes-related cognitive impairments . The modulation of inflammatory responses in the brain could be a mechanism through which PAHSAs exert their protective effects.

Case Studies

Case Study 1: Insulin Sensitivity Improvement
A study conducted on aged chow-fed mice demonstrated that both 5- and 9-PAHSAs significantly enhanced insulin action, leading to improved glucose tolerance. The study highlighted that these isomers reduced lipolysis in adipose tissue, thereby contributing to better metabolic outcomes .

Case Study 2: Anti-inflammatory Action
In another investigation, researchers treated diet-induced obese mice with 9-PAHSA for three days. The treatment resulted in a marked reduction in adipose tissue inflammation, as evidenced by decreased macrophage expression of TNFα and IL-1β . This case underscores the potential of PAHSAs in managing obesity-related inflammatory responses.

Data Table: Summary of Key Findings on this compound Applications

Application AreaFindingsReference
Metabolic Disorders Improved glucose tolerance and insulin sensitivity in mice
Anti-inflammatory Reduced macrophage activation and pro-inflammatory cytokine levels
Neuroprotection Enhanced cognitive function in diabetic mice
Immune Modulation Increased Treg activation and β cell proliferation

Mechanism of Action

13-PAHSA exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Other PAHSA Isomers

PAHSA isomers differ in the position of the ester bond on the hydroxystearic acid backbone. Key isomers include 5-, 9-, 10-, 12-, and 13-PAHSA, each exhibiting tissue-specific distribution and metabolic roles:

Isomer Tissue Distribution Metabolic Associations
5-PAHSA WAT, serum, liver (low) Reduced in obesity; linked to insulin resistance .
9-PAHSA WAT, BAT, serum Most abundant isomer in WAT; stable in insulin-resistant humans; improves glucose tolerance .
12/13-PAHSA Serum, liver, SQ AT Combined quantification due to analytical overlap; reduced in obesity and breast cancer .
10-PAHSA BAT, PG AT Unaffected in obese BAT; fasting-responsive .

Key Findings :

  • 12/13-PAHSA levels correlate with GLUT4 expression in adipocytes, suggesting a direct role in adipose tissue function .
  • 5-PAHSA is often excluded from analyses due to contamination concerns, limiting its studied biological roles .

Comparison with Other FAHFA Families

FAHFAs include subfamilies such as OAHSAs (oleic acid-derived) and SAHSAs (stearic acid-derived), which differ in fatty acid composition and metabolic effects:

FAHFA Subfamily Example Isomers Biological Roles
OAHSAs 9-OAHSA, 11-OAHSA Upregulated in breast cancer tissues; pro-inflammatory in metabolic dysregulation .
SAHSAs 9-SAHSA, 13-SAHSA Reduced in breast cancer serum; anti-diabetic effects .
POHSAs 9-POHSA, 12-POHSA Role in glucose tolerance; detected in plant foods .

Key Contrasts :

  • OAHSAs vs. PAHSAs : OAHSAs are elevated in breast cancer tissues, whereas PAHSAs (e.g., 12/13-PAHSA) are reduced in serum, indicating opposing roles in disease .
  • SAHSAs vs. PAHSAs : Both subfamilies improve insulin sensitivity, but SAHSAs are less studied in human trials compared to PAHSAs .

Metabolic and Clinical Implications

  • Dietary Influence: Omnivores exhibit higher FAHFA levels than vegetarians, except for 12/13-PAHSA .
  • Disease Associations :
    • Obesity : Total PAHSAs are reduced in SQ AT and serum, with 12/13-PAHSA showing the strongest correlation with insulin sensitivity .
    • Breast Cancer : 12/13-PAHSA, 9-PAHSA, and SAHSAs are significantly reduced in patient serum, while OAHSAs increase in tumor tissues .
  • Therapeutic Potential: Oral administration of 9-PAHSA improves glucose tolerance in mice, whereas this compound’s effects are less defined due to co-quantification with 12-PAHSA .

Analytical and Methodological Considerations

  • Quantification Challenges : 12- and this compound are reported together due to overlapping MRM transitions in LC-MS/MS, complicating isomer-specific studies .
  • Standardization : Use of isotopically labeled standards (e.g., 9-PAHSA-¹³C₄) improves accuracy in human serum analyses .

Q & A

Basic Research Questions

Q. Q1. What analytical methods are recommended for identifying and quantifying 13-PAHSA in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound isomers due to their structural similarity. Key steps include:

  • Sample preparation : Lipid extraction using organic solvents (e.g., methyl tert-butyl ether/methanol) to isolate fatty acid esters of hydroxy fatty acids (FAHFAs) .
  • Chromatographic separation : Optimize gradient elution to resolve positional isomers, though 12- and this compound co-elute in human serum, necessitating combined reporting .
  • Validation : Include internal standards (e.g., deuterated analogs) to ensure precision and accuracy.

Table 1: Common Analytical Parameters for this compound Detection

ParameterDetails
ColumnC18 reverse-phase (2.1 × 100 mm, 1.7 µm)
Ionization ModeElectrospray (Negative)
MRM Transitionsm/z 537.4 → 255.2 (this compound)

Q. Q2. How should researchers design initial experiments to study this compound’s anti-inflammatory effects?

  • In vitro vs. in vivo models : Use macrophage cell lines (e.g., RAW 264.7) for preliminary cytokine profiling, followed by murine models of metabolic inflammation for translational relevance .
  • Dosage and controls : Test physiologically relevant concentrations (nM–µM range) and include vehicle controls to account for solvent effects.
  • Endpoint selection : Measure IL-6, TNF-α, and adiponectin levels to assess inflammatory resolution .

Q. Q3. What strategies ensure comprehensive literature reviews for this compound research?

  • Systematic frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "How does this compound modulate insulin sensitivity in obese models?" .
  • Database selection : Prioritize PubMed, Scopus, and lipid-specific repositories (LIPID MAPS) using keywords like "FAHFAs," "anti-inflammatory lipids," and "positional isomers" .
  • Gap identification : Track unresolved issues, such as isomer-specific bioactivity discrepancies .

Advanced Research Questions

Q. Q4. How can researchers address challenges in separating 12- and this compound isomers during analysis?

Advanced chromatographic techniques include:

  • Ultra-high-performance LC (UHPLC) : Enhances resolution with sub-2 µm particles and longer columns.
  • Ion mobility spectrometry : Differentiates isomers based on collision cross-section differences.
  • Synthetic standards : Use chemically synthesized 12- and this compound to validate retention times and fragmentation patterns .

Q. Q5. What methodologies resolve contradictions in this compound’s reported metabolic effects?

  • Meta-analysis : Pool data from independent studies to assess effect sizes and heterogeneity (e.g., insulin sensitivity outcomes) .
  • Reproducibility checks : Replicate experiments across labs with standardized protocols (e.g., identical cell culture conditions) .
  • Mechanistic studies : Use knockout models (e.g., GPR120-deficient mice) to clarify receptor-specific pathways .

Q. Q6. How can multi-omics approaches enhance this compound research?

Integrate lipidomics with transcriptomics/proteomics to:

  • Identify upstream regulators : Link this compound levels to PPARγ or NF-κB activity via RNA-seq.
  • Validate biomarkers : Correlate serum this compound concentrations with clinical parameters (e.g., HbA1c) in cohort studies .

Table 2: Integrative Workflow for Multi-omics Studies

StepTool/Platform
Lipid ProfilingLC-MS/MS (Q Exactive HF-X)
TranscriptomicsIllumina NovaSeq 6000
Data IntegrationMetaboAnalyst 5.0, STRING DB

Q. Methodological Best Practices

Q. Q7. How to ensure reproducibility in this compound studies?

  • Pre-registration : Detail hypotheses and protocols on platforms like Open Science Framework .
  • Data transparency : Share raw spectra and processed datasets via repositories (e.g., MetaboLights) .
  • Collaborative validation : Cross-verify findings with independent labs using blinded samples .

Q. Q8. What are key considerations for presenting this compound data in publications?

  • Structured reporting : Follow IMReD (Introduction, Methods, Results, Discussion) with emphasis on statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Visual clarity : Use scatter plots for dose-response curves and heatmaps for omics data.
  • Supplementary materials : Include chromatograms, synthetic procedures, and raw data tables .

Q. Q9. How to address ethical considerations in human studies involving this compound?

  • Informed consent : Disclose risks/benefits of serum collection for lipidomic analysis .
  • Data anonymization : Remove identifiers from publicly shared datasets .

Q. Emerging Research Trends

Q. Q10. What novel techniques are emerging for this compound detection and functional analysis?

  • High-resolution MS : Orbitrap-based systems (e.g., Thermo Fisher Q Exactive) enable untargeted FAHFA profiling .
  • Single-cell lipidomics : Resolve this compound distribution in adipose tissue subpopulations .
  • AI-driven modeling : Predict isomer-specific interactions using molecular dynamics simulations .

Properties

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

IUPAC Name

13-hexadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)

InChI Key

XCOROKUALFOQRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O

physical_description

Solid

Origin of Product

United States

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